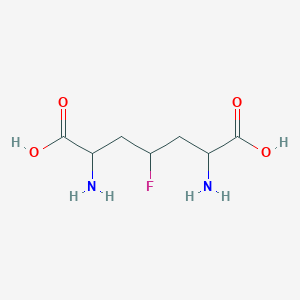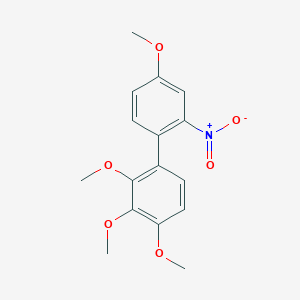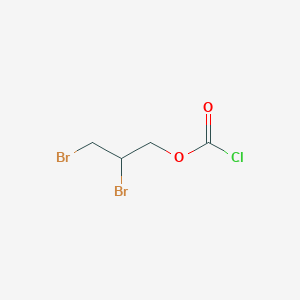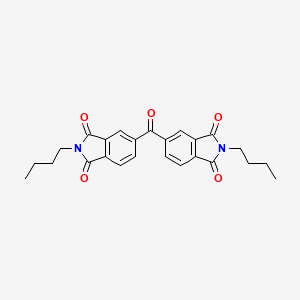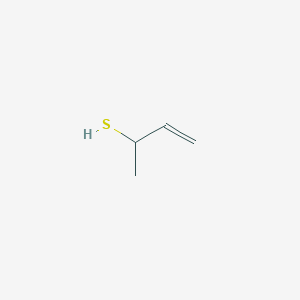
But-3-ene-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-3-ene-2-thiol is an organic compound characterized by the presence of a thiol group (-SH) attached to a butene chain. This compound is known for its strong, often unpleasant odor, which is typical of many thiol-containing compounds. Thiols are sulfur analogs of alcohols, and their unique properties make them valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
But-3-ene-2-thiol can be synthesized through several methods. One common approach involves the addition of hydrogen sulfide (H₂S) to but-3-ene under specific conditions. This reaction typically requires a catalyst, such as a metal catalyst, to facilitate the addition of the thiol group to the butene chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more complex processes to ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
But-3-ene-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form alkanethiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides under basic conditions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO₃H).
Reduction: Alkanethiols (R-SH).
Substitution: Various substituted thiol derivatives depending on the reactants used.
Scientific Research Applications
But-3-ene-2-thiol has several applications in scientific research:
Biology: Thiol-containing compounds are studied for their roles in biological systems, including enzyme function and redox reactions.
Medicine: Research into thiol-based drugs explores their potential therapeutic applications, particularly in targeting oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of but-3-ene-2-thiol involves its thiol group, which can participate in various chemical reactions. The thiol group is highly nucleophilic, allowing it to react with electrophiles and form covalent bonds. This reactivity is central to its role in thiol-ene click chemistry, where it adds to alkenes or alkynes to form stable carbon-sulfur bonds .
Comparison with Similar Compounds
Similar Compounds
Ethanethiol: A simpler thiol with a shorter carbon chain.
Propane-1-thiol: Another thiol with a three-carbon chain.
Butane-1-thiol: A structural isomer of but-3-ene-2-thiol with the thiol group at a different position.
Uniqueness
This compound is unique due to its specific structure, which includes both a thiol group and a double bond. This combination of functional groups allows it to participate in a wider range of chemical reactions compared to simpler thiols. Its reactivity in thiol-ene click chemistry, in particular, makes it a valuable compound for synthesizing complex molecules and materials .
Properties
IUPAC Name |
but-3-ene-2-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8S/c1-3-4(2)5/h3-5H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBFUAKXOIGPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572331 |
Source


|
| Record name | But-3-ene-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5937-82-6 |
Source


|
| Record name | But-3-ene-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
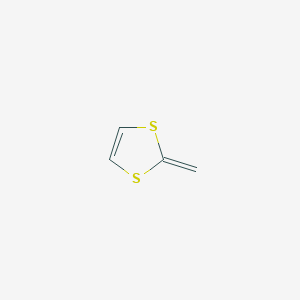
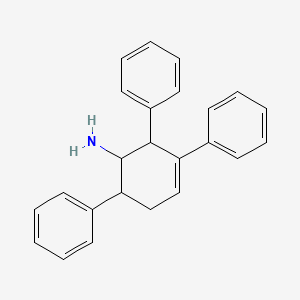
![[4-(7-acetyloxy-2-methyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14725063.png)
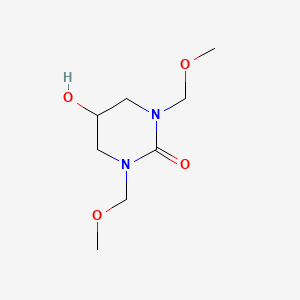
![Methyl 2-{5-[2-cyano-3-(2-methylanilino)-3-oxoprop-1-en-1-yl]furan-2-yl}benzoate](/img/structure/B14725067.png)
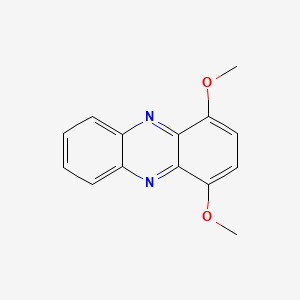
![6-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14725085.png)
